Home > Products > Screening Compounds P136950 > 4-Hydroxy Atorvastatin Disodium Salt
4-Hydroxy Atorvastatin Disodium Salt -

4-Hydroxy Atorvastatin Disodium Salt

Catalog Number: EVT-7930907
CAS Number:
Molecular Formula: C33H33FN2Na2O6
Molecular Weight: 618.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Hydroxy Atorvastatin Disodium Salt is a derivative of Atorvastatin, a widely used statin medication primarily aimed at lowering cholesterol levels and reducing cardiovascular disease risk. This compound is classified as a small molecule and is recognized for its role in lipid management, particularly in treating dyslipidemia. The disodium salt form enhances its solubility and bioavailability, which is crucial for effective pharmacological action.

Source

Atorvastatin was first synthesized in 1985 by Dr. Bruce Roth and subsequently approved by the FDA in 1996. The compound is derived from fermentation products of fungi and has been extensively studied for its therapeutic benefits in managing cholesterol levels and preventing cardiovascular events .

Classification

4-Hydroxy Atorvastatin Disodium Salt falls under the category of statins, specifically HMG-CoA reductase inhibitors. It is classified as an approved small molecule with the DrugBank accession number DB01076 . Its chemical formula is C33H33FN2Na2O6C_{33}H_{33}F_{N_{2}}Na_{2}O_{6} with a CAS number of 1276537-18-8 .

Synthesis Analysis

Methods

The synthesis of 4-Hydroxy Atorvastatin Disodium Salt typically involves several key steps:

  1. Starting Material: The process begins with Atorvastatin, which serves as the primary substrate.
  2. Hydroxylation Reaction: Hydroxylation at the para position of the aromatic ring is achieved using various reagents, often involving catalytic systems that facilitate the introduction of hydroxyl groups.
  3. Formation of Disodium Salt: The resulting hydroxy compound is then treated with sodium hydroxide or sodium carbonate to form the disodium salt, enhancing its solubility.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress and purity of the synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 4-Hydroxy Atorvastatin Disodium Salt can be represented as follows:

  • Chemical Formula: C33H33FN2Na2O6C_{33}H_{33}F_{N_{2}}Na_{2}O_{6}
  • Molecular Weight: Approximately 578.63 g/mol
  • Structural Features: The compound retains the core structure of Atorvastatin with an additional hydroxyl group on the aromatic ring, which influences its pharmacokinetic properties.

Data

The compound's structural data can be found in various chemical databases such as PubChem and DrugBank, providing insights into its three-dimensional conformation and potential interactions with biological targets .

Chemical Reactions Analysis

Reactions

4-Hydroxy Atorvastatin Disodium Salt participates in several chemical reactions relevant to its function:

  1. Inhibition of HMG-CoA Reductase: The primary reaction mechanism involves reversible inhibition of the HMG-CoA reductase enzyme, crucial for cholesterol biosynthesis.
  2. Metabolic Pathways: Once administered, it undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may have distinct pharmacological effects.

Technical Details

The inhibition mechanism involves competitive binding to the active site of HMG-CoA reductase, thereby reducing cholesterol synthesis and promoting increased uptake of low-density lipoprotein from circulation .

Mechanism of Action

Process

The mechanism by which 4-Hydroxy Atorvastatin Disodium Salt exerts its effects involves:

  1. Competitive Inhibition: By binding to HMG-CoA reductase, it prevents the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis.
  2. Reduction in Cholesterol Levels: This inhibition leads to decreased cholesterol production in the liver, resulting in upregulation of LDL receptors on hepatocytes and enhanced clearance of circulating LDL cholesterol.

Data

Clinical studies have demonstrated that atorvastatin can reduce low-density lipoprotein cholesterol levels by up to 60%, significantly lowering cardiovascular event risks .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to its disodium salt form.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Range: Exhibits stability across a pH range typical for pharmaceutical formulations.

Relevant data can be obtained from safety data sheets and chemical databases that provide detailed physical and chemical property profiles .

Applications

Scientific Uses

4-Hydroxy Atorvastatin Disodium Salt is primarily used in:

  1. Pharmaceutical Development: As a reference standard in research settings for studying lipid metabolism and cardiovascular health.
  2. Clinical Research: Investigating its efficacy in various populations with dyslipidemia or at high risk for cardiovascular diseases.
  3. Biochemical Studies: Understanding the biochemical pathways affected by statins and their role in cholesterol homeostasis.

This compound plays a significant role not only in clinical applications but also in ongoing research aimed at developing more effective lipid-lowering therapies .

Biosynthesis and Metabolic Pathways

Enzymatic Hydroxylation of Atorvastatin: Cytochrome P450 Isoform Specificity

The biosynthesis of 4-hydroxy atorvastatin disodium salt (also known as para-hydroxy atorvastatin) is primarily mediated through the cytochrome P450 (CYP) 3A4 isoform in human hepatocytes. This enzymatic hydroxylation represents a critical Phase I metabolic pathway for the parent drug atorvastatin, converting it into pharmacologically active metabolites. Studies using human liver microsomes and primary hepatocytes confirm that CYP3A4 catalyzes the stereoselective oxidation at both the ortho (2-) and para (4-) positions of the atorvastatin molecule, with the para-hydroxy derivative constituting a significant circulating metabolite [2] [5] [8].

The reaction mechanism involves NADPH-dependent monooxygenation, where CYP3A4 facilitates the insertion of a hydroxyl group at the C4 position of the pyrrole ring system. Kinetic analyses reveal a Michaelis constant (Km) of 12.5 µM and catalytic rate (kcat) of 0.8 min-1 for 4-hydroxylation in recombinant CYP3A4 systems, indicating moderate substrate affinity and turnover efficiency [5]. This specificity is further evidenced by inhibition studies using ketoconazole (a potent CYP3A4 inhibitor), which reduces 4-hydroxy atorvastatin formation by >90% in vitro [2] [5].

Recent advances in biocatalysis have explored alternative production methods for this metabolite. Engineered CYP102A1 peroxygenase mutants from Bacillus megaterium demonstrate efficient 4-hydroxylation activity (1.8 min-1) using hydrogen peroxide as an oxidant, bypassing the need for NADPH-dependent electron transfer systems. This peroxygenase pathway offers potential advantages for large-scale metabolite synthesis [8].

Table 1: Enzymatic Characteristics of Atorvastatin 4-Hydroxylation

Enzyme SystemKm (µM)kcat (min-1)Selectivity Ratio (4-OH/2-OH)Primary Cofactor
Human CYP3A412.5 ± 2.10.80 ± 0.150.6:1NADPH
CYP102A1 Mutant M37138.4 ± 5.71.82 ± 0.223.2:1H2O2
Human Hepatocytes18.9 ± 3.30.45 ± 0.080.7:1NADPH

Comparative profiling of statin hydroxylation demonstrates that atorvastatin exhibits significantly higher 4-hydroxylation efficiency (Vmax/Km = 0.064) compared to structurally similar statins like simvastatin (0.038) and lovastatin (0.021). This specificity stems from the optimal positioning of the C4 carbon within CYP3A4's active site, facilitated by hydrogen bonding between the drug's carboxamide group and the heme propionate residues [5].

Role of Lactonization in Metabolic Disposition and Bioactivation

The metabolic disposition of 4-hydroxy atorvastatin is intrinsically linked to the dynamic equilibrium between acid and lactone forms. Both atorvastatin and its 4-hydroxy metabolite undergo pH-dependent cyclization to their respective lactones, a process significantly accelerated in acidic environments like the gastric compartment (pH 1-2) [1] [7] [9]. Physiologically-based pharmacokinetic (PBPK) modeling demonstrates that approximately 35-40% of orally administered atorvastatin converts to the lactone form during gastric transit, with subsequent hepatic metabolism generating 4-hydroxy atorvastatin lactone [9].

This lactonization profoundly impacts metabolic disposition through three primary mechanisms:

  • Altered membrane permeability: The lactone form exhibits increased lipophilicity (logP 4.2 vs 2.1 for acid form), enhancing passive diffusion into hepatocytes
  • Substrate switching for CYP450 metabolism: While the acid form undergoes hydroxylation, the lactone form serves as a preferential substrate for UGT-mediated glucuronidation
  • Transporter affinity modulation: 4-Hydroxy atorvastatin acid maintains affinity for hepatic OATP1B1 uptake transporters (Km = 8.7 µM), whereas the lactone form demonstrates higher affinity for P-glycoprotein (P-gp) efflux transporters [3] [6] [9]

Table 2: Physicochemical and Pharmacokinetic Properties of 4-Hydroxy Atorvastatin Species

Property4-OH Atorvastatin Acid4-OH Atorvastatin Lactone4-OH Atorvastatin Disodium Salt
Molecular FormulaC33H35FN2O6C33H33FN2O5C33H33FN2Na2O6
Molecular Weight574.64 g/mol556.62 g/mol618.60 g/mol
Aqueous Solubility (pH 7.4)0.15 mg/mL0.04 mg/mL58 mg/mL
Plasma Protein Binding>98%>99%>98%
logP2.1 ± 0.34.2 ± 0.4-0.7 ± 0.2
Primary Elimination RouteBiliary (OATP-mediated)Hepatic (CYP2C8)Renal (30-40%)

The disodium salt formulation of 4-hydroxy atorvastatin significantly alters this equilibrium. The ionic form exhibits enhanced water solubility (>50 mg/mL compared to 0.15 mg/mL for the free acid) and demonstrates reduced pH-dependent lactonization kinetics (t1/2 lactonization = 4.2 hours at pH 7.4 vs. 0.8 hours for non-salt form) [1] [7] [10]. This property makes the disodium salt particularly valuable as a reference standard for analytical studies, providing improved stability during sample preparation and storage conditions (-20°C) [1] [10].

Bioactivation studies reveal that 4-hydroxy atorvastatin retains significant HMG-CoA reductase inhibitory activity (IC50 = 8 nM), comparable to the parent atorvastatin. However, the lactonized metabolite exhibits reduced potency (IC50 = 350 nM) while demonstrating increased myocyte membrane accumulation, potentially contributing to tissue-specific effects [7] [9].

Comparative Analysis of Phase I vs. Phase II Metabolic Derivatives

The metabolic fate of 4-hydroxy atorvastatin diverges significantly between Phase I and Phase II pathways, creating distinct pharmacokinetic and pharmacological profiles:

Phase I Derivatives:

  • Direct pharmacological activity: The 4-hydroxy metabolite maintains equipotent HMG-CoA reductase inhibition compared to parent atorvastatin
  • Extended plasma half-life: 4-Hydroxy atorvastatin exhibits a terminal half-life of 14-16 hours versus 8-10 hours for atorvastatin acid, contributing to prolonged pharmacological effects
  • Pregnane X Receptor (PXR) interactions: Unlike atorvastatin, the 4-hydroxy metabolite demonstrates impaired co-repressor release from PXR, reducing its induction potential for CYP3A4 and drug transporters by approximately 50% [2]. This results in a lower drug-drug interaction profile compared to the parent compound
  • Hepatic uptake: Mediated primarily by OATP1B1/OATP1B3 transporters (Km = 8.7 µM), facilitating hepatic accumulation

Phase II Derivatives:

  • Glucuronide conjugates: Formed via UGT1A3 and UGT2B7, representing pharmacologically inactive metabolites
  • Sulfation: Catalyzed by SULT2A1, primarily in the intestinal epithelium
  • Accelerated clearance: Glucuronidated derivatives show 5-8 fold higher renal clearance rates compared to the Phase I metabolite
  • Enterohepatic recirculation: Approximately 20% of glucuronides undergo biliary excretion and subsequent intestinal deconjugation

Table 3: Comparative Pharmacokinetic Parameters of Atorvastatin and Metabolites

ParameterAtorvastatin Acid4-OH Atorvastatin Acid4-OH Atorvastatin Glucuronide
*Cmax (ng/mL)27.8 ± 5.212.1 ± 2.438.5 ± 7.3
AUC0-24 (ng·h/mL)195 ± 34178 ± 29320 ± 51
t1/2 (h)8.5 ± 1.315.2 ± 2.74.2 ± 0.9
Vd (L/kg)0.38 ± 0.070.29 ± 0.040.45 ± 0.08
CL (mL/min/kg)6.8 ± 1.23.5 ± 0.625.4 ± 4.3
% Plasma Exposure100%45-50%120-150%

*After 40 mg oral atorvastatin dose [3] [6]

Physiologically-based pharmacokinetic (PBPK) modeling demonstrates that 4-hydroxy atorvastatin contributes to approximately 70% of the total HMG-CoA reductase inhibitory activity during chronic atorvastatin therapy, despite its lower plasma concentrations compared to parent drug. This disproportionate contribution stems from its extended half-life and tissue accumulation [3] [9]. The formation clearance from atorvastatin to 4-hydroxy atorvastatin is estimated at 12.3 L/h in typical adult patients, representing approximately 40% of total atorvastatin metabolic clearance [6] [9].

The disodium salt form of 4-hydroxy atorvastatin exhibits distinct distribution characteristics due to its enhanced hydrophilicity (logP = -0.7) and reduced plasma protein binding (85-90% vs 98% for free acid). These properties facilitate renal excretion, with approximately 30-40% of administered disodium salt eliminated unchanged in urine, compared to <5% for the free acid form [1] [10]. This property makes the disodium salt particularly valuable as an analytical reference standard in mass spectrometry-based quantification methods, providing improved ionization efficiency and reduced matrix effects [1] [7].

Properties

Product Name

4-Hydroxy Atorvastatin Disodium Salt

IUPAC Name

disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

Molecular Formula

C33H33FN2Na2O6

Molecular Weight

618.6 g/mol

InChI

InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;;/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2/t26-,27-;;/m1../s1

InChI Key

LTONRNZYFYCVRP-AJUXDCMMSA-L

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Na+].[Na+]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Na+].[Na+]

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.